molecular formula C21H25N3O3 B3184823 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide CAS No. 1131604-94-8

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide

Cat. No. B3184823
CAS RN: 1131604-94-8
M. Wt: 367.4
InChI Key: DKLYXTNLAAGBEY-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide, also known as Mecamylamine, is a compound that has been extensively studied for its potential use in scientific research. Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes. In

Mechanism of Action

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is a non-competitive antagonist of nicotinic acetylcholine receptors, meaning that it binds to the receptor at a different site than the neurotransmitter acetylcholine. This binding prevents the receptor from opening in response to acetylcholine, effectively blocking its action.
Biochemical and Physiological Effects:
4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the rewarding effects of nicotine, as well as reduce the severity of withdrawal symptoms. 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has also been shown to reduce pain sensitivity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to study the role of these receptors in specific physiological processes without affecting other neurotransmitter systems. However, 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are several potential future directions for research on 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide. One area of interest is its potential use in the treatment of nicotine addiction, either alone or in combination with other medications. Additionally, 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide may have applications in the treatment of other conditions, such as chronic pain and cognitive disorders. Further research is needed to fully understand the potential of 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide in these areas.

Scientific Research Applications

4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has been used in scientific research to study the role of nicotinic acetylcholine receptors in a variety of physiological processes, including addiction, pain, and cognitive function. 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide has also been studied for its potential use in the treatment of nicotine addiction, as it blocks the rewarding effects of nicotine.

properties

IUPAC Name

4-methyl-3-[[4-(pyridin-2-ylmethoxy)cyclohexanecarbonyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-5-6-16(20(22)25)12-19(14)24-21(26)15-7-9-18(10-8-15)27-13-17-4-2-3-11-23-17/h2-6,11-12,15,18H,7-10,13H2,1H3,(H2,22,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLYXTNLAAGBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2CCC(CC2)OCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718804
Record name 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131604-94-8
Record name 4-Methyl-3-({4-[(pyridin-2-yl)methoxy]cyclohexane-1-carbonyl}amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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